![molecular formula C12H11ClN2OS B2716404 2-Chloro-N-[3-(2-methyl-thiazol-4-yl)-phenyl]-acetamide CAS No. 851288-86-3](/img/structure/B2716404.png)
2-Chloro-N-[3-(2-methyl-thiazol-4-yl)-phenyl]-acetamide
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Overview
Description
Synthesis Analysis
The synthesis of 2-Chloro-N-[3-(2-methyl-thiazol-4-yl)-phenyl]-acetamide and its derivatives has been reported in several studies . For example, one study synthesized and evaluated the anticancer activity of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, including derivatives of 2-Chloro-N-[3-(2-methyl-thiazol-4-yl)-phenyl]-acetamide.Molecular Structure Analysis
The molecular structure of 2-Chloro-N-[3-(2-methyl-thiazol-4-yl)-phenyl]-acetamide consists of a 2-chloro-N-methyl-thiazol-4-yl-phenylacetamide moiety and a carboxylic acid group. The molecular formula is C12H11ClN2OS, and the molecular weight is 266.75 .Chemical Reactions Analysis
2-Chloro-N-[3-(2-methyl-thiazol-4-yl)-phenyl]-acetamide is a member of the isothiazolinone class of heterocycles used as biocides . These compounds have an active sulfur moiety that is able to oxidize thiol-containing residues, thereby effectively killing most aerobic and anaerobic bacteria .Scientific Research Applications
- Weinreb Amide : 2-Chloro-N-methoxy-N-methylacetamide is a Weinreb amide . Weinreb amides serve as versatile intermediates in organic synthesis, particularly for the preparation of carboxylic acids and ketones. Researchers explore their potential as building blocks for drug development.
- Thiamethoxam Derivatives : Thiamethoxam, a widely used insecticide, contains a thiazole ring. Researchers have investigated derivatives of thiamethoxam, including compounds like 2-Chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide, for their pesticidal properties . These studies aim to enhance efficacy and minimize environmental impact.
- Thiazole Analogs : Scientists have synthesized thiazole-based compounds, including those related to 2-Chloro-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide, to evaluate their cytotoxic effects on tumor cell lines . These investigations contribute to cancer drug discovery.
- Metabolic Patterns : Understanding the metabolic fate of this compound is crucial for drug development. Researchers investigate its qualitative metabolic pattern across different applications and crops . Such studies inform dosing regimens and safety profiles.
Medicinal Chemistry and Drug Development
Pesticide and Agrochemical Research
Antitumor and Cytotoxic Activity
Pharmacokinetics and Metabolism Studies
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole structure have been found to have anti-tubercular activity . These compounds have been shown to have inhibitory effects against M. tuberculosis .
Mode of Action
tuberculosis . The interaction of these compounds with their targets leads to this inhibitory effect .
Biochemical Pathways
tuberculosis , suggesting that they may affect the biochemical pathways involved in the growth and replication of this bacterium.
Result of Action
tuberculosis , suggesting that these compounds may inhibit the growth and replication of this bacterium at the molecular and cellular level.
properties
IUPAC Name |
2-chloro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS/c1-8-14-11(7-17-8)9-3-2-4-10(5-9)15-12(16)6-13/h2-5,7H,6H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQCNRJGUFAUAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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